6-Chlorobenzo[d]oxazol-2-amine hydrochloride 6-Chlorobenzo[d]oxazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1087711-84-9
VCID: VC15974830
InChI: InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H
SMILES:
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol

6-Chlorobenzo[d]oxazol-2-amine hydrochloride

CAS No.: 1087711-84-9

Cat. No.: VC15974830

Molecular Formula: C7H6Cl2N2O

Molecular Weight: 205.04 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorobenzo[d]oxazol-2-amine hydrochloride - 1087711-84-9

Specification

CAS No. 1087711-84-9
Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
IUPAC Name 6-chloro-1,3-benzoxazol-2-amine;hydrochloride
Standard InChI InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H
Standard InChI Key AVNWFOCOHFPYJN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)OC(=N2)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a benzoxazole system, where a benzene ring is fused to an oxazole heterocycle. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, while the benzene ring is substituted with a chlorine atom at position 6 and an amine group at position 2 . The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents compared to the free base .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₆Cl₂N₂O
Molecular Weight205.04 g/mol
Melting Point (Free Base)184 °C
Boiling Point (Free Base)316.8 °C (predicted)
Density (Free Base)1.481 g/cm³
pKa (Free Base)1.17 ± 0.30 (predicted)

The free base (6-chloro-2-aminobenzoxazole) exhibits a melting point of 184°C and a predicted boiling point of 316.8°C, with a density of 1.481 g/cm³ . Protonation of the amine group in the hydrochloride form lowers its pKa, enhancing aqueous solubility .

Synthesis and Reaction Pathways

Cyclization of o-Aminophenols

A robust method for synthesizing 2-aminobenzoxazoles involves the Lewis acid-catalyzed cyclization of o-aminophenols. As demonstrated in a 2019 study, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) serves as a nonhazardous cyanating agent in the presence of BF₃·Et₂O .

Mechanistic Overview:

  • Activation: BF₃ coordinates to the cyano group of NCTS, enhancing its electrophilicity.

  • Nucleophilic Attack: The amine group of o-aminophenol attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Cyclization: Intramolecular attack by the hydroxyl group yields the benzoxazole ring.

  • Workup: Acidic conditions protonate the amine to form the hydrochloride salt .

Table 2: Representative Synthesis Conditions

ParameterValue
Reactantso-Aminophenol, NCTS
CatalystBF₃·Et₂O (2 equiv)
Solvent1,4-Dioxane
TemperatureReflux (~100 °C)
Reaction Time25–30 hours
Yield70–85%

Smiles Rearrangement Approach

An alternative route utilizes benzoxazole-2-thiol activated with chloroacetyl chloride, followed by Smiles rearrangement. This method avoids Lewis acids and achieves comparable yields (75–90%) .

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